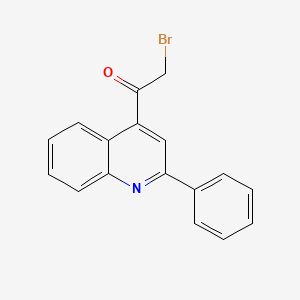

2-Bromo-1-(2-phenylquinolin-4-yl)ethanone

Description

Contextualization of Quinoline (B57606) Heterocycles in Synthetic Organic Chemistry

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. stackexchange.com Its derivatives are found in numerous natural products and have been the scaffold for a vast array of synthetic molecules with significant biological activities. The quinoline ring system is a key pharmacophore in medicinal chemistry, with applications ranging from antimalarial agents to anticancer drugs. nih.gov The versatility of the quinoline core allows for a wide range of chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures.

Significance of α-Haloketones as Versatile Synthetic Intermediates

α-Haloketones, particularly α-bromoketones, are highly reactive and versatile intermediates in organic synthesis. rsc.org The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—allows for a diverse range of reactions with various nucleophiles. rsc.org This reactivity makes them invaluable precursors for the construction of a wide variety of cyclic and acyclic compounds. They are frequently employed in the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles, many of which exhibit important pharmacological properties. rsc.org The synthetic utility of α-bromoketones is well-documented, with numerous methods developed for their preparation, including the direct bromination of ketones.

Rationale for Investigating 2-Bromo-1-(2-phenylquinolin-4-yl)ethanone

The investigation into this compound is driven by the synergistic potential of its two key structural motifs: the 2-phenylquinoline (B181262) core and the α-bromoketone functionality. The 2-phenylquinoline moiety is a known pharmacophore, and its combination with the reactive α-bromoketone handle opens up avenues for the synthesis of novel and potentially bioactive molecules.

The primary rationale for its investigation can be summarized as follows:

Access to Novel Heterocyclic Systems: The α-bromoketone group can react with a variety of binucleophiles to construct new fused or appended heterocyclic rings onto the quinoline framework.

Medicinal Chemistry Applications: Given the established biological activity of many quinoline derivatives, this compound serves as a key intermediate for the synthesis of new potential therapeutic agents. The bromoacetyl group can be used to link the quinoline core to other pharmacophores or to introduce functional groups that can interact with biological targets.

Exploration of Reaction Pathways: The unique electronic and steric environment of the 2-phenylquinoline system may influence the reactivity of the α-bromoketone, leading to interesting and potentially novel chemical transformations.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its importance as a synthetic intermediate can be inferred from studies on related compounds. For instance, the synthesis of various derivatives from 2-phenylquinoline-4-carboxylic acid highlights the interest in modifying the 4-position of the 2-phenylquinoline scaffold. prepchem.com

Interactive Data Table: Physicochemical Properties

Basic physicochemical data for this compound and a closely related analog are presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound hydrobromide | Not Available | C17H12BrNO·HBr | 406.10 |

| 2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanone | 6338-21-2 | C17H11BrClNO | 360.63 |

Data sourced from PubChem and ChemNet. rsc.orglibretexts.org

Detailed Research Findings

Direct and detailed research findings exclusively on this compound are limited. However, we can extrapolate potential synthetic routes and reactivity based on established chemical principles and studies of analogous compounds.

Synthesis:

A plausible and common method for the synthesis of α-bromoketones is the direct bromination of the corresponding ketone. Therefore, the synthesis of this compound would likely start from 1-(2-phenylquinolin-4-yl)ethanone (B8799160). This precursor ketone could be prepared through several established methods for quinoline synthesis, such as the Friedländer annulation.

Alternatively, a well-established route to α-haloketones involves the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.org This would begin with the readily available 2-phenylquinoline-4-carboxylic acid. The carboxylic acid would first be converted to its acid chloride, 2-phenylquinoline-4-carbonyl chloride. Reaction of this acid chloride with diazomethane (B1218177) would yield a diazoketone intermediate. Subsequent treatment of the diazoketone with hydrobromic acid (HBr) would then furnish the target compound, this compound. wikipedia.org

Reactivity:

As a classic α-bromoketone, this compound is expected to undergo a variety of nucleophilic substitution reactions at the α-carbon. These reactions are fundamental to its utility as a synthetic intermediate. For example, it could react with:

Amines: to form α-amino ketones, which are precursors to various nitrogen-containing heterocycles.

Thiourea (B124793) or Thioamides: leading to the formation of thiazole (B1198619) derivatives, a common motif in medicinal chemistry.

Carboxylates: to produce esters.

Phenols: to yield α-aryloxy ketones.

The reactivity of the bromoacetyl group provides a powerful tool for the construction of more complex molecules based on the 2-phenylquinoline scaffold.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H12BrNO |

|---|---|

Molecular Weight |

326.2 g/mol |

IUPAC Name |

2-bromo-1-(2-phenylquinolin-4-yl)ethanone |

InChI |

InChI=1S/C17H12BrNO/c18-11-17(20)14-10-16(12-6-2-1-3-7-12)19-15-9-5-4-8-13(14)15/h1-10H,11H2 |

InChI Key |

WNRFEPTYQNPOSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 2 Phenylquinolin 4 Yl Ethanone

Strategies for the Synthesis of 2-Phenylquinoline (B181262) Core Precursors

The 2-phenylquinoline skeleton is a key structural motif that can be assembled through various cyclization reactions.

The Pfitzinger reaction, a classic method in quinoline (B57606) synthesis, involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in a basic medium to form quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction is highly versatile due to the ready availability of a wide range of isatins and carbonyl compounds. electronicsandbooks.com

The mechanism commences with the hydrolysis of the amide bond in isatin under basic conditions, typically with potassium hydroxide (B78521), to yield a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently rearranges to an enamine. wikipedia.org The enamine undergoes cyclization and dehydration to afford the final quinoline-4-carboxylic acid. wikipedia.org Decarboxylation of the resulting 2-substituted cinchoninic acids, usually by heating above their melting point, yields the corresponding 2-substituted quinolines. electronicsandbooks.com

While the Pfitzinger reaction is a powerful tool, it can be sensitive to steric hindrance, which may lead to alternative reaction pathways or reduced yields. electronicsandbooks.com For instance, in the case of unsymmetrical aliphatic ketones, the reaction often proceeds at the methyl group rather than the more sterically hindered methylene (B1212753) group. electronicsandbooks.com

A variation of this method, known as the Halberkann variant, utilizes N-acyl isatins in the presence of a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Table 1: Examples of Pfitzinger Reaction Conditions

| Reactants | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| Isatin, Acetone | Potassium Hydroxide | Protic Solvent | 2-methylquinoline-4-carboxylic acid | wikipedia.org |

| Isatin, Butanone | Sodium Hydroxide | Water | 2-ethyl-3-methylquinoline-4-carboxylic acid | sciencemadness.org |

This table is interactive. Click on the headers to sort the data.

Beyond the Pfitzinger reaction, several other cyclization and annulation strategies are employed for the synthesis of 2-phenylquinolines. These methods often offer alternative pathways that may be more suitable for specific substitution patterns or functional group tolerances.

The Friedländer synthesis is a prominent method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing a reactive α-methylene group, such as an enolizable ketone. researchgate.netnih.gov This reaction is often catalyzed by acids or bases. A solvent-free approach using poly(phosphoric acid) has been reported for the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one. nih.gov

Another approach involves the cyclization of N-(2-alkynyl)anilines. For example, the electrophilic cyclization of N-aryl propargylamines catalyzed by palladium can produce a variety of quinoline derivatives. researchgate.net Additionally, the intramolecular hydroamination of 2-alkynylanilines, mediated by zinc bromide in a ball mill, provides a solvent-free route to indoles, which can be precursors to quinolines. researchgate.net

Tandem reactions, such as the one-pot synthesis from o-aminothiophenol and a 1,3-ynone, offer an efficient route to quinolines. This process involves a Michael addition-cyclization condensation followed by an iodine-mediated desulfurization step. nih.gov Furthermore, the cyclization of 2-alkynylbenzaldoximes can lead to isoquinoline (B145761) derivatives, which are structurally related to quinolines. thieme-connect.de

Table 2: Alternative Cyclization Methods for Quinolines

| Starting Materials | Catalyst/Reagent | Method | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminobenzophenone, Pentan-2,3-dione | Poly(phosphoric acid) | Friedländer Synthesis | 1-(4-phenylquinolin-2-yl)propan-1-one | nih.gov |

| N-Aryl Propargylamines | Palladium Catalyst | Electrophilic Cyclization | Polyfunctionalized Quinolines | researchgate.net |

| 2-Alkynylanilines | Zinc Bromide | Intramolecular Hydroamination | Indoles | researchgate.net |

This table is interactive. Click on the headers to sort the data.

α-Bromination of 1-(2-Phenylquinolin-4-yl)ethanone (B8799160) Precursors

The final step in the synthesis of the target compound is the selective bromination at the α-position of the ethanone (B97240) side chain of a 1-(2-phenylquinolin-4-yl)ethanone precursor.

The direct halogenation of ketones at the α-carbon is a fundamental transformation in organic synthesis. This reaction is typically carried out using elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the bromine source. masterorganicchemistry.comlibretexts.org The reaction is often conducted in the presence of an acid catalyst, such as hydrobromic acid (HBr) or acetic acid (AcOH), which facilitates the formation of the enol intermediate. masterorganicchemistry.comnih.gov

For instance, the bromination of aryl ketones can be achieved by treating the ketone with a slight excess of bromine in glacial acetic acid and irradiating the mixture with microwaves. nih.gov However, the use of strong acids can be a drawback for substrates with acid-sensitive functional groups. nih.gov N-bromosuccinimide is often a milder and more selective brominating agent compared to bromine.

To improve selectivity and employ milder reaction conditions, various catalytic methods for α-bromination have been developed. Organocatalysis has emerged as a powerful tool for the asymmetric α-halogenation of aldehydes and ketones. rsc.orgresearchgate.net For example, chiral diphenylpyrrolidine catalysts can be used for the enantioselective α-bromination of aldehydes, while chiral imidazolidinone catalysts are effective for ketones. rsc.org

Ketone-based brominating agents (KBAs), such as ortho-substituted 2,2,2-tribromoacetophenones, have also been developed for practical and highly enantioselective α-bromination of aldehydes. acs.org These reactions can be performed with low catalyst loading in non-halogenated solvents. acs.org

Other catalytic systems include the use of triphenylphosphine (B44618) oxide to catalyze the reductive halogenation of α,β-unsaturated ketones with an N-halosuccinimide as the halogen source. organic-chemistry.org

The α-halogenation of ketones under acidic conditions proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The reaction mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst. youtube.comyoutube.com This is followed by the removal of an α-hydrogen by a weak base (such as water or the conjugate base of the acid catalyst) to form the enol. libretexts.orgyoutube.com This tautomerization is the rate-determining step of the reaction. libretexts.org The electron-rich double bond of the enol then acts as a nucleophile and attacks the electrophilic bromine source (Br₂ or NBS). masterorganicchemistry.comyoutube.com Finally, deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the α-bromo ketone product. masterorganicchemistry.com

Under basic conditions, the reaction proceeds through an enolate ion. A base removes an α-hydrogen to form the enolate, which then attacks the bromine source. youtube.com

Green Chemistry and Sustainable Synthetic Routes for the Compound

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, have spurred the development of more sustainable routes for synthesizing complex molecules like 2-Bromo-1-(2-phenylquinolin-4-yl)ethanone. These efforts focus on both the initial quinoline ring formation and the subsequent bromination step, aiming for higher efficiency, reduced waste, and the use of less toxic reagents.

The foundational step in producing the target compound is the synthesis of its precursor, 1-(2-phenylquinolin-4-yl)ethanone. A significant advancement in this area is the application of the Friedländer annulation under solvent-free conditions. One reported method utilizes Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) as a catalyst to facilitate the reaction between o-aminobenzophenone and butan-2,3-dione at an elevated temperature of 90°C. researchgate.net This approach circumvents the need for traditional, often hazardous, organic solvents, thereby reducing the environmental impact of the synthesis. researchgate.net The reaction proceeds with high efficiency, yielding the desired 2-acetyl-4-phenylquinoline in excellent yields. researchgate.net

Further embracing green principles, the classic Friedländer synthesis has been adapted using various eco-friendly catalysts and conditions. nih.gov Innovations include the use of recyclable catalysts such as PEG-supported sulfonic acid, which allows for easy separation and reuse, minimizing waste. tandfonline.com Other approaches have employed microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved energy efficiency. nih.gov Electrochemically assisted Friedländer reactions represent another frontier, utilizing electricity as a clean reagent to drive the synthesis under mild, aqueous conditions, thereby avoiding toxic reagents and reducing waste generation. rsc.orgrsc.org Gold-catalyzed reactions have also been explored, enabling the synthesis to proceed under milder conditions than traditional methods. researchgate.net

The subsequent bromination of the acetyl group on the quinoline ring is the final step to yield this compound. Traditional bromination methods often rely on molecular bromine, which is hazardous and generates corrosive byproducts. rsc.org In contrast, green bromination methodologies offer safer and more sustainable alternatives. One such method involves the use of a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system in water. rsc.orgrsc.org This "on water" approach is characterized by the use of inexpensive and less hazardous reagents, and it eliminates the need for organic solvents, generating minimal organic waste. rsc.orgrsc.org

Another sustainable approach is aerobic bromination, which utilizes oxygen from the air as the oxidant in a catalytic cycle. nih.govacs.org This method can be performed using either aqueous hydrobromic acid or a combination of sodium bromide and acetic acid as the bromine source, often in the presence of an ionic liquid as a promoter. nih.govacs.org These transition-metal-free systems offer excellent yields and controllable selectivity for the desired monobrominated product. nih.govacs.org The use of N-halosuccinimides (NXS) also presents a more sustainable option as the reagent can be recycled after the halogenation reaction. mdpi.com

These green and sustainable synthetic routes not only provide efficient pathways to this compound but also align with the broader goals of modern chemistry to develop environmentally responsible processes.

Table of Synthetic Methodologies

| Step | Reagents and Conditions | Yield | Green Chemistry Aspects | Reference |

| Quinoline Synthesis (Friedländer Annulation) | o-aminobenzophenone, butan-2,3-dione, Eaton's reagent, 90°C, solvent-free | 96% | Solvent-free conditions | researchgate.net |

| Quinoline Synthesis (Green Alternatives) | 2-Aminoarylketones, α-methylene ketones, PEG-supported sulfonic acid | Excellent | Recyclable catalyst, mild conditions | tandfonline.com |

| 2-aminobenzaldehydes, ketones, electrochemical synthesis | Good to Excellent | Use of electricity as a clean reagent, aqueous conditions | rsc.orgrsc.org | |

| Bromination | Aromatic ketones, Bromine | Good to Excellent | Acid-free conditions can improve yield | mdpi.com |

| Bromination (Green Alternatives) | Ketones, H₂O₂-HBr, water, room temperature | 69-97% | "On water" synthesis, no organic solvent, inexpensive reagents | rsc.orgrsc.org |

| Ketones, O₂, [C₄Py]NO₃, HBr(aq) or NaBr/AcOH | Excellent | Aerobic oxidation, transition-metal-free, controllable selectivity | nih.govacs.org |

Chemical Reactivity and Transformations of 2 Bromo 1 2 Phenylquinolin 4 Yl Ethanone

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromine atom attached to the carbon adjacent to the carbonyl group is an excellent leaving group, making the methylene (B1212753) carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone for the synthesis of a multitude of heterocyclic and polyfunctional molecules.

The reaction of 2-bromo-1-(2-phenylquinolin-4-yl)ethanone with sulfur nucleophiles is a common strategy for constructing sulfur-containing heterocycles. For instance, its reaction with thiourea (B124793) leads to the formation of aminothiazole derivatives. This transformation proceeds via initial nucleophilic attack by the sulfur atom of thiourea on the bromomethyl carbon, followed by an intramolecular cyclization and dehydration to yield the thiazole (B1198619) ring. While specific examples for direct selenoether formation are less commonly reported in the literature for this exact substrate, the analogous reactivity with selenium nucleophiles is an established transformation for α-bromoketones.

Table 1: Reaction with Sulfur Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Thiourea | Ethanol, Reflux | 2-Amino-4-(2-phenylquinolin-4-yl)thiazole |

The electrophilic bromomethyl ketone is a valuable precursor for synthesizing various nitrogen-containing heterocycles. The reaction with carbohydrazides, for example, serves as a key step in building more complex molecular architectures. While the direct reaction of this compound is a plausible pathway, much of the literature focuses on transformations of closely related derivatives like 2-phenylquinoline-4-carbohydrazides. For instance, 2-(4-bromophenyl)quinoline-4-carbohydrazide, a similar scaffold, reacts with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form pyrazole (B372694) and pyrazolone (B3327878) derivatives, respectively. These reactions highlight the utility of the quinoline (B57606) core in constructing fused and linked heterocyclic systems. The reaction of the title compound with acid hydrazides would be expected to first form a hydrazone intermediate, which can then undergo cyclization. For example, reaction with an acid hydrazide could lead to the formation of 1,3,4-oxadiazine derivatives.

Table 2: Heterocycle Formation via Nitrogen Nucleophiles (Analogous Reactions)

| Starting Material Fragment | Reagent | Resulting Heterocycle | Ref. |

|---|---|---|---|

| Quinoline-4-carbohydrazide | Malononitrile | 5-Amino-1-(quinolin-4-carbonyl)pyrazole | |

| Quinoline-4-carbohydrazide | Ethyl Cyanoacetate | 5-Amino-1-(quinolin-4-carbonyl)pyrazolone |

Carbon-carbon bond formation via nucleophilic substitution of the bromide is a fundamental transformation for α-haloketones, although it is less documented for this compound specifically compared to reactions with heteroatom nucleophiles. This type of reaction can be achieved using carbanions derived from active methylene compounds, such as diethyl malonate or ethyl acetoacetate, in the presence of a base. The resulting product would be a γ-keto ester, a versatile intermediate for further synthetic manipulations. Another potential C-C bond-forming reaction is the Friedel-Crafts alkylation of electron-rich aromatic compounds, where the bromoacetylquinoline acts as the alkylating agent under Lewis acid catalysis to form a 1,2-diaryl-2-(2-phenylquinolin-4-yl)ethanone derivative.

Modifications of the Quinoline Core

While reactions at the bromomethyl group are more common, the quinoline ring system itself can also be chemically modified, although the strong deactivating effect of the 4-acyl group and the presence of the reactive C-Br bond present challenges.

Direct electrophilic substitution (e.g., nitration, halogenation) on the 2-phenyl substituent of the title compound is synthetically challenging. The conditions required for such reactions are often harsh and can lead to side reactions involving the highly reactive bromoacetyl group or the quinoline ring itself. A more practical and widely used approach to obtain derivatives with a modified phenyl ring is to start the synthesis with an already substituted acetophenone (B1666503). For example, using a methoxy- or fluoro-substituted acetophenone in a Pfitzinger or Doebner reaction allows for the incorporation of these groups onto the 2-phenyl ring from the outset.

The quinoline nucleus is a bicyclic aromatic system, and its reactivity towards electrophilic substitution is well-established. The pyridine (B92270) part of the ring is electron-deficient, while the benzene (B151609) part is comparatively electron-rich. Consequently, electrophilic aromatic substitution, such as nitration or halogenation, preferentially occurs on the benzene ring, primarily at positions 5 and 8. The stability of the cationic intermediate formed during the reaction dictates this regioselectivity. Other transformations on the quinoline core have also been reported for related 2-phenylquinoline (B181262) structures. For instance, organocatalytic meta-C–H hydroxylation of 2-phenyl quinoline N-oxide has been shown to yield 3-hydroxyquinoline (B51751) derivatives. Furthermore, quinoline-2,4-dione systems can be prepared and subsequently treated with reagents like phosphorus oxychloride to generate 2,4-dichloroquinolines, which are valuable intermediates for further nucleophilic substitutions on the quinoline ring itself.

Intramolecular Cyclizations and Rearrangements Initiated by the α-Bromoketone Feature

The α-bromoketone moiety in this compound is a highly reactive functional group that can serve as a linchpin for a variety of intramolecular transformations. While specific studies on the intramolecular reactions of this particular compound are not extensively detailed in the available literature, the known reactivity of α-haloketones and related quinoline derivatives allows for the exploration of plausible cyclization and rearrangement pathways. These potential reactions could lead to the formation of novel fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

The inherent structural features of this compound, namely the quinoline nitrogen, the pendant phenyl group, and the reactive α-bromoketone, provide multiple sites for potential intramolecular reactions. The proximity of these groups can facilitate cyclization reactions under appropriate conditions. For instance, the nitrogen atom of the quinoline ring could potentially act as an intramolecular nucleophile.

One of the well-established rearrangements involving α-haloketones is the Favorskii rearrangement. This reaction typically occurs in the presence of a base and leads to the formation of a carboxylic acid derivative, often with a skeletal rearrangement. libretexts.org In the case of this compound, treatment with a base such as a hydroxide (B78521) or alkoxide could potentially initiate a Favorskii-type rearrangement. The general mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic attack of the base.

Another potential avenue for intramolecular transformation involves the cyclization onto the quinoline or the phenyl ring. The α-bromoketone can be converted into various reactive intermediates that could then undergo intramolecular electrophilic or radical cyclization. For example, under conditions that favor the formation of a carbocation or a radical at the α-carbon, cyclization onto the electron-rich aromatic rings could occur. The synthesis of fused quinoline heterocycles often relies on the cyclization of suitably functionalized precursors. researchgate.net While many of these are intermolecular reactions, the principles can be extended to intramolecular scenarios.

Furthermore, rearrangements involving the quinoline ring system itself, such as the Claisen rearrangement of quinolone ethers, have been documented. rsc.org Although not directly applicable to the α-bromoketone moiety, these studies highlight the susceptibility of the quinoline scaffold to molecular rearrangements, suggesting that complex transformations could be initiated from the reactive bromoketone side chain. The broader chemistry of α-haloketones demonstrates their utility in constructing a wide array of heterocyclic structures, including fused pyrroles and thiophenes, through various cyclization strategies. nih.gov

Below is a table outlining hypothetical intramolecular reactions of this compound based on established chemical principles for α-bromoketones and quinoline derivatives.

Interactive Table of Potential Intramolecular Reactions

| Starting Material | Hypothetical Reagent/Condition | Potential Reaction Type | Potential Product Structure |

| This compound | Strong non-nucleophilic base (e.g., DBU) | Intramolecular Cyclization (via ylide formation) | Fused cyclopropane (B1198618) derivative |

| This compound | Sodium hydroxide (aq.) | Favorskii Rearrangement | (2-Phenylquinolin-4-yl)acetic acid |

| This compound | Lewis acid (e.g., AlCl₃) | Intramolecular Friedel-Crafts Alkylation | Fused polycyclic ketone |

| This compound | Radical initiator (e.g., AIBN), HSnBu₃ | Radical Cyclization | Dihydro-fused heterocyclic system |

It is important to emphasize that the reactions presented in the table are speculative and based on analogous transformations of similar compounds. Detailed experimental investigation would be necessary to confirm the feasibility and outcomes of these potential intramolecular cyclizations and rearrangements for this compound.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 1 2 Phenylquinolin 4 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms.

¹H NMR spectra are used to identify the number and type of hydrogen atoms in a molecule. In derivatives of the 2-phenylquinolin-4-yl core, aromatic protons of the quinoline (B57606) and phenyl rings typically appear in the downfield region (δ 7.0-8.5 ppm), while the methylene (B1212753) protons (-CH₂Br) of the bromoethanone side chain are expected to show a characteristic singlet further upfield. For instance, in related 2-phenylquinolin-4(1H)-ones, the proton at the 3-position of the quinoline ring appears as a singlet around δ 6.3 ppm. rsc.org The exact chemical shifts are influenced by the solvent and the specific substitution pattern on the aromatic rings. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon (C=O) of the ethanone (B97240) group is typically observed at a significant downfield shift (δ > 170 ppm). rsc.org Carbons of the aromatic quinoline and phenyl rings resonate in the δ 110-150 ppm range. The carbon of the methylene group attached to the bromine atom (-CH₂Br) would appear in the aliphatic region, typically around δ 30-40 ppm. rsc.org

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning ¹H and ¹³C signals, especially in complex structures. bas.bg COSY spectra reveal proton-proton couplings within the same spin system, helping to trace the connectivity of adjacent protons in the phenyl and quinoline rings. bas.bg HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is critical for confirming the connection between the bromoethanone moiety and the quinoline core. bas.bg

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Phenylquinolin-4(1H)-one Core Structure Note: Data is for the related compound 2-phenylquinolin-4(1H)-one, which serves as a model for the core structure. Chemical shifts (δ) are in ppm.

| Assignment | ¹H NMR (400 MHz, DMSO-d₆) rsc.org | ¹³C NMR (100 MHz, DMSO-d₆) rsc.org |

| Quinoline-H3 | 6.34 (s, 1H) | 107.32 |

| Quinoline-H5 | 8.10 (dd, 1H) | 123.24 |

| Quinoline-H6 | 7.34 (t, 1H) | 118.71 |

| Quinoline-H7 | 7.67 (m, 1H) | 131.80 |

| Quinoline-H8 | 7.77 (d, 1H) | 124.71 |

| Phenyl-H (ortho) | 7.83 (dd, 2H) | 127.41 |

| Phenyl-H (meta, para) | 7.59 (m, 3H) | 128.99, 130.44 |

| Quinoline-C2 | - | 149.98 |

| Quinoline-C4 | - | 176.92 (C=O) |

| Quinoline-C4a | - | 124.86 |

| Quinoline-C8a | - | 140.50 |

| Phenyl-C1' | - | 134.21 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and confirming the molecular formula of a compound.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing relatively polar, medium-sized organic molecules. For 2-bromo-1-(2-phenylquinolin-4-yl)ethanone, ESI-MS would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. rsc.org Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of signals (an M and M+2 peak) of nearly equal intensity, separated by two mass units. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and molecular formula of the compound. For example, the calculated exact mass of the [M+H]⁺ ion for a related quinolinone derivative was found to be in excellent agreement with the experimentally measured value, confirming its molecular formula. rsc.org For C₁₇H₁₂BrNO, the predicted monoisotopic mass of the protonated molecule [M+H]⁺ is 326.01750 Da. uni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by breaking the parent ion into smaller, characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₇H₁₂BrNO)

| Adduct | Predicted m/z uni.lu | Description |

| [M+H]⁺ | 326.01750 | Protonated Molecule |

| [M+Na]⁺ | 347.99944 | Sodium Adduct |

| [M]⁻ | 324.00294 | Deprotonated Molecule |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the strong stretching vibration (ν) of the carbonyl group (C=O) from the ethanone linker, typically appearing in the range of 1680-1700 cm⁻¹. The exact position of this band can provide clues about conjugation and neighboring groups. The spectrum would also feature characteristic absorptions for the C=C and C=N bonds within the quinoline aromatic system, generally found in the 1500-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Br stretching vibration would be found in the fingerprint region at lower wavenumbers, typically between 500 and 700 cm⁻¹. rsc.orgdocbrown.info

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Carbonyl (C=O) | Stretching (ν) | 1680 - 1700 |

| Aromatic C=C/C=N | Stretching (ν) | 1500 - 1650 |

| Aromatic C-H | Stretching (ν) | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretching (ν) | 2850 - 2960 |

| C-Br | Stretching (ν) | 500 - 700 |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs in the crystal lattice. While the specific crystal structure of the title compound is not widely published, analysis of closely related α-bromoketones and quinoline derivatives provides a strong basis for understanding its solid-state characteristics. researchgate.netresearchgate.net

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. In compounds like this compound, several types of interactions are expected to play a key role in stabilizing the crystal lattice. researchgate.net

C-H...O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H or methylene C-H groups and the oxygen atom of the carbonyl group are common and significantly influence crystal packing, often linking molecules into chains or sheets. researchgate.netnih.gov

π-π Stacking: The planar aromatic systems of the phenyl and quinoline rings can stack on top of each other. These interactions are crucial for the stability of many aromatic compounds. researchgate.net

Halogen Bonding: The bromine atom can act as a Lewis acidic center and interact with Lewis bases (like the carbonyl oxygen or the quinoline nitrogen), although this is generally a weaker interaction.

Analysis of similar crystal structures reveals that these interactions collectively create complex three-dimensional supramolecular architectures. researchgate.netnih.gov

The conformation of the molecule, particularly the orientation of the bromoethanone side chain relative to the quinoline ring system, is defined by specific torsion angles. researchgate.net X-ray diffraction data provides these angles with high precision. For instance, the torsion angle between the plane of the quinoline ring and the carbonyl group is a critical parameter. In related structures, the ketone side chain often shows a tendency to be nearly coplanar with the aromatic ring to maximize conjugation, though steric hindrance can cause deviations from planarity. researchgate.net Analysis of these angles is essential for understanding the molecule's preferred shape in the solid state, which can differ from its conformation in solution. researchgate.net

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for studying compounds containing conjugated π-electron systems.

The 2-phenylquinoline (B181262) moiety in the title compound constitutes an extensive conjugated system. Therefore, it is expected to exhibit strong absorption bands in the UV region. The spectrum would likely show multiple peaks corresponding to π→π* transitions within the aromatic rings. The position and intensity of the maximum absorption wavelength (λₘₐₓ) are sensitive to the solvent and the substitution pattern on the aromatic system. bas.bg This technique is often used to confirm the presence of the chromophore and for quantitative analysis.

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 2 Phenylquinolin 4 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivitynih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to quinoline (B57606) derivatives to understand their stability and reactivity. nih.govarabjchem.orgtandfonline.comnih.gov

Molecular Geometry Optimization and Vibrational Frequency Analysisnih.gov

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.94 | ||

| C=O | 1.22 | ||

| C-C (ring) | 1.39 - 1.42 | ||

| C-N (ring) | 1.32 - 1.37 | ||

| C-C (inter-ring) | 1.49 | ||

| C-C-Br | 112.0 | ||

| C-C=O | 118.5 | ||

| C-N-C (ring) | 117.5 | ||

| Phenyl-Quinoline |

Note: The data in this table is illustrative and based on general values for similar chemical structures. It does not represent experimentally verified or specifically calculated data for 2-Bromo-1-(2-phenylquinolin-4-yl)ethanone.

Frontier Molecular Orbital (HOMO-LUMO) Analysisnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich phenyl and quinoline rings, while the LUMO is likely to be centered on the electron-withdrawing bromoacetyl group. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and the carbon bearing the bromine atom.

A representative table of FMO energies for a quinoline derivative is shown below to illustrate the concept.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: This data is hypothetical and for illustrative purposes only.

Electrostatic Potential Surfaces and Charge Distribution (e.g., Mulliken Population Analysis)nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group. Positive potential would likely be found around the hydrogen atoms and the carbon atom of the carbonyl group. nih.gov

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. While it has known limitations, it can provide a qualitative understanding of the charge distribution. This analysis would likely show a negative charge on the nitrogen and oxygen atoms and positive charges on the carbonyl carbon and the carbon attached to the bromine atom, further indicating the sites of electrophilic and nucleophilic reactivity.

Global and Local Chemical Reactivity Descriptorsnih.gov

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one can pinpoint specific atoms that are most likely to participate in a chemical reaction. For this compound, the carbonyl carbon and the α-carbon bearing the bromine are expected to be key reactive sites.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational space by simulating the rotation around single bonds, particularly the bond connecting the phenyl group to the quinoline ring and the bond connecting the bromoacetyl group. These simulations provide insights into the molecule's flexibility, its preferred conformations in different environments (e.g., in a solvent or interacting with a biological target), and the energetic barriers between different conformations. nih.govnih.govmdpi.comacs.org Such studies are crucial for understanding how the molecule might interact with biological receptors.

In Silico Modeling for Reaction Mechanisms and Pathway Predictionrsc.org

Computational methods can be employed to model and predict the mechanisms of chemical reactions involving this compound. For instance, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction pathway. iipseries.orgresearchgate.net

For example, the synthesis of quinoline derivatives can be studied using these methods to elucidate the step-by-step mechanism of the cyclization and substitution reactions. Similarly, the reactivity of the bromoacetyl group in nucleophilic substitution reactions can be modeled to predict the most favorable reaction pathways and products. Such in silico predictions can guide the design of new synthetic routes and help in understanding the chemical behavior of the compound. nih.govnih.gov

Quantum Chemical Characterization for Advanced Understanding of Bonding and Interactions

To elucidate the electronic structure, reactivity, and intermolecular interaction patterns of this compound, comprehensive quantum chemical investigations are employed. These computational studies, typically utilizing Density Functional Theory (DFT), provide a molecular-level understanding that complements experimental data. By modeling the compound in a virtual environment, researchers can predict various properties and behaviors that are crucial for its application in materials science and medicinal chemistry.

Theoretical calculations for molecules similar in structure, such as quinoline derivatives and brominated aromatic ketones, are often performed using specific basis sets like 6-311G(d,p) combined with functionals like B3LYP, CAM-B3LYP, or M06-2X. nih.gov These methods have been shown to provide reliable results for optimized geometry, electronic properties, and spectroscopic signatures. nih.govscielo.br

Detailed Research Findings

While specific published research focusing exclusively on the quantum chemical characterization of this compound is not available, we can infer its likely electronic and bonding characteristics based on studies of analogous compounds. nih.govresearchgate.net Theoretical investigations of similar quinoline systems have utilized techniques such as Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis to understand their reactivity and stability. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich phenylquinoline ring system. The LUMO is likely centered on the quinoline moiety and the α-bromo-ethanone group, which contains electronegative oxygen and bromine atoms. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the phenylquinoline ring.

Interactive Data Table: Hypothetical Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.3 |

| Energy Gap (ΔE) | 4.2 |

Note: The values presented are hypothetical and based on typical results for structurally similar compounds.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic reactions. nih.govresearchgate.net The map displays different colors to represent electrostatic potential values. Red regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions signify positive potential (electron-poor areas), susceptible to nucleophilic attack. Green areas represent neutral potential.

In a hypothetical MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity. The region around the bromine atom would also exhibit a degree of negative potential. Positive potential (blue) would likely be found around the hydrogen atoms and the carbon atom of the carbonyl group, indicating these as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge transfer. researchgate.net This analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Interactive Data Table: Hypothetical NBO Analysis - Major Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π(C=O) | 25.8 |

| LP(1) N | π(Aromatic Ring) | 18.5 |

| π(C-C)Aromatic | π*(C-C)Aromatic | 20.1 |

Note: The values presented are hypothetical and based on typical results for structurally similar compounds.

These theoretical approaches collectively provide a robust framework for understanding the chemical nature of this compound, guiding further experimental work and application development.

Role as a Precursor in the Synthesis of Biologically Relevant Quinoline Analogues

The chemical reactivity of this compound makes it an invaluable building block for medicinal chemists. The α-bromo-ketone functional group is highly susceptible to nucleophilic substitution and condensation reactions, providing a straightforward pathway to introduce diverse chemical moieties and construct complex molecular architectures. This versatility has been exploited to generate extensive libraries of 2-phenylquinoline (B181262) derivatives for biological screening.

Derivatization Towards Anti-Microbial Agents (Antibacterial, Antifungal)

Derivatives of the 2-phenylquinoline scaffold have demonstrated significant potential as broad-spectrum antimicrobial agents. nih.gov The core structure can be modified to enhance activity against various pathogens. For instance, the synthesis of novel quinoline-1,3,4-oxadiazole hybrids has been pursued to create dual-action agents that can function as both antimicrobial and anticancer compounds. nih.gov In these syntheses, the 2-phenylquinoline core is functionalized, and subsequent reactions lead to the formation of the oxadiazole ring system.

Studies have shown that certain quinoline-oxadiazole derivatives exhibit potent inhibitory activity against bacterial and fungal strains. nih.gov For example, compounds have been identified that are significantly more active than reference drugs like neomycin against S. aureus and E. coli, and more potent than cyclohexamide against C. albicans. nih.gov Specifically, certain thio-substituted oxadiazole derivatives of the 2-(2-(4-bromophenyl)quinolin-4-yl) scaffold have shown remarkable potency, with some compounds being 4- to 16-fold more active than neomycin. nih.gov

| Compound ID | Target Organism | Activity | Reference |

| 17b | S. aureus | 4-fold more active than neomycin | nih.gov |

| 17d | E. coli | 16-fold more active than neomycin | nih.gov |

| 17e | C. albicans | 8-fold more active than neomycin | nih.gov |

This table showcases the enhanced antimicrobial activity of specific 2-phenylquinoline-oxadiazole derivatives compared to standard reference drugs.

Derivatization Towards Anticancer Agents and Enzyme Inhibitors

The 2-phenylquinoline framework is a key pharmacophore in the design of novel anticancer agents that target various cellular mechanisms. The versatility of this compound allows for the synthesis of derivatives that act as potent enzyme inhibitors, crucial for controlling cancer cell proliferation.

EGFR-TK and DNA Gyrase Inhibition: One promising strategy involves the development of multi-target agents that can inhibit both Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key driver in many cancers, and microbial DNA gyrase. nih.gov Researchers have successfully designed and synthesized quinoline-1,3,4-oxadiazole hybrids intended to act as dual inhibitors. nih.gov In vitro assessments of these compounds against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines have shown considerable cytotoxic activity. nih.gov Notably, certain derivatives demonstrated potent EGFR tyrosine kinase inhibition with IC50 values comparable to the established inhibitor lapatinib. nih.gov

Histone Deacetylase (HDAC) Inhibition: The 2-substituted phenylquinoline-4-carboxylic acid group has been incorporated into the "cap" region of Histone Deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov By designing molecules that form strong hydrophobic interactions with residues in the HDAC active site, researchers have developed selective inhibitors. One such derivative, molecule D28, exhibited selectivity for HDAC3 and demonstrated the ability to promote apoptosis in K562 cancer cells in a dose-dependent manner. nih.gov This compound was also found to induce G2/M phase cell cycle arrest, contributing to its anticancer effects. nih.gov

| Derivative Type | Target Enzyme/Process | Cancer Cell Line | Biological Effect | Reference |

| Quinoline-Oxadiazole Hybrid | EGFR-TK | HepG2, MCF-7 | Potent cytotoxic activity | nih.gov |

| 2-Phenylquinoline-4-Carboxylic Acid | HDAC3 | K562 | Promotes apoptosis, G2/M arrest | nih.gov |

This table summarizes the anticancer activities and targeted mechanisms of different classes of derivatives synthesized from the 2-phenylquinoline scaffold.

Derivatization Towards Immunosuppressive and Neurokinin Receptor Antagonists

The therapeutic applications of 2-phenylquinoline derivatives extend to modulating the immune system and neurological pathways.

Immunosuppressive Agents: Research has explored the synthesis of 2-phenylquinolines as inhibitors of the immunostimulatory effects of CpG-oligodeoxynucleotides. nih.gov A study involving fifty-seven substituted 2-phenylquinolines identified potent antagonists, with one of the most effective compounds being N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, which exhibited an EC50 of 0.76 nM. nih.gov

Neurokinin Receptor Antagonists: The 2-phenylquinoline template has been instrumental in the development of antagonists for neurokinin receptors, which are involved in various physiological and pathological processes. A stepwise chemical modification approach has been used to develop potent and selective antagonists for the human neurokinin-3 (hNK-3R) and neurokinin-2 (hNK-2R) receptors. nih.govacs.org This research has led to the identification of compounds with high binding affinity for these receptors, making them valuable pharmacological tools for studying the roles of tachykinin pathways. nih.govacs.org For example, compound SB-400238 emerged as a potent combined antagonist with a Ki of 0.8 nM for both hNK-3R and hNK-2R. acs.org Furthermore, derivatives based on N',2-diphenylquinoline-4-carbohydrazide have been optimized to act as NK3 receptor antagonists with good selectivity and pharmacokinetic properties. nih.gov

Other Emerging Biological Activities of Derived Quinoline Scaffolds

The structural versatility of the 2-phenylquinoline scaffold continues to yield derivatives with novel biological activities. Recent studies have identified 2-phenylquinoline derivatives as having broad-spectrum anti-coronavirus activity, including against SARS-CoV-2. nih.gov A key compound from these studies showed potent activity against the SARS-CoV-2 helicase (nsp13), a highly conserved and essential viral enzyme. nih.gov This highlights the potential for developing pan-coronaviral inhibitors based on this chemical scaffold. nih.gov

Development of Novel Heterocyclic Systems Utilizing the α-Bromoketone Motif

The α-bromoketone motif in this compound is a key functional group for constructing novel heterocyclic systems. This electrophilic center readily reacts with various nucleophiles in cyclization and annulation reactions.

The reactivity of α-haloketones is well-documented and is enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov This makes the α-carbon highly susceptible to attack by nucleophiles. This principle is widely applied in heterocyclic synthesis. For example, α-bromoketones are common precursors for the synthesis of thiazoles, imidazoles, oxazoles, and other important heterocyclic rings through reactions with appropriate binucleophilic reagents like thiourea (B124793), amidines, or amides. The reaction of an α-bromoketone with thiourea, known as the Hantzsch thiazole (B1198619) synthesis, is a classic method for constructing the thiazole ring.

This reactivity has been used to synthesize complex, fused heterocyclic systems. For example, the spiroannulation of a heteroaryl ketone with an alkyl bromide can lead to an intermediate that undergoes an aromatization-driven intramolecular acyl transfer, resulting in N-fused heterocycles. nih.gov Although this example uses a heteroaryl ketone generally, the principle applies to the reactive nature of the ketone and adjacent functionalities, similar to the utility of the α-bromoketone in this compound for building new ring systems. The development of such synthetic methodologies expands the chemical space accessible to medicinal chemists, enabling the creation of structurally diverse molecules with potentially novel biological activities.

Mechanistic Studies on the Biological Interactions of Quinoline Derivatives (e.g., DNA Binding)

Understanding the mechanism of action is crucial for the rational design of more effective drugs. For quinoline derivatives, a significant area of mechanistic study is their interaction with DNA. The planar aromatic structure of the quinoline ring system allows it to intercalate between the base pairs of the DNA double helix, a mechanism common to many anticancer and antimicrobial agents.

Derivatives of the 2-phenylquinoline scaffold have been investigated as G-quadruplex (G4) ligands. nih.govmdpi.com G-quadruplexes are non-canonical four-stranded DNA structures found in guanine-rich regions, such as telomeres and oncogene promoter regions. nih.gov Stabilizing these structures can inhibit the activity of enzymes like telomerase, which is active in the vast majority of cancer cells and contributes to their immortality. nih.gov By designing molecules that selectively bind to and stabilize G4 structures, researchers aim to arrest cancer cell proliferation. nih.govmdpi.com Studies using techniques like FRET melting and circular dichroism have confirmed the ability of certain 2,4-disubstituted phenylquinoline derivatives to bind and stabilize G-quadruplex DNA. nih.govmdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Methods for Synthesis

The efficient synthesis of quinoline (B57606) derivatives is a cornerstone of organic chemistry. rsc.org While classical methods like the Combes, Doebner-von Miller, and Friedländer syntheses are well-established, future research will likely focus on developing more efficient, atom-economical, and environmentally benign catalytic methods for preparing 2-Bromo-1-(2-phenylquinolin-4-yl)ethanone and its analogs. nih.gov

Current research into the synthesis of related quinolines has highlighted several promising catalytic systems. For instance, copper chloride has been used as a catalyst for the synthesis of 2-phenylquinoline (B181262) derivatives. researchgate.net Another modern approach involves the solvent-free Friedländer quinoline synthesis, which can be assisted by agents like poly(phosphoric acid) to produce related quinolinyl ketones in high yields. nih.gov

Future efforts could focus on adapting these and other catalytic systems, such as those employing palladium, indium, or iron, to the specific synthesis of the title compound. ikm.org.myresearchgate.net The development of one-pot multicomponent reactions (MCRs) that can construct the substituted quinoline ring and install the bromoacetyl group in a single operation represents a particularly attractive, albeit challenging, goal. rsc.org

Table 1: Potential Catalytic Strategies for Synthesis

| Catalytic System | Potential Advantages | Key Research Challenge | Relevant Findings |

|---|---|---|---|

| Copper-based Catalysts (e.g., CuCl₂) | Low cost, readily available, versatile reactivity. | Optimizing reaction conditions for the specific substrates and preventing side reactions. | Successfully used for synthesizing 2-phenylquinoline cores. researchgate.net |

| Acid Catalysis (e.g., Poly(phosphoric acid)) | Can facilitate solvent-free conditions, high yields. | Managing the harshness of the acidic medium and ensuring functional group tolerance. | Effective in Friedländer synthesis of related quinolinyl propanones. nih.gov |

| Palladium-based Catalysts | High efficiency in cross-coupling and cyclization reactions. | Catalyst cost and sensitivity, ligand design for selective transformations. | Used in the synthesis of 4-bromoisoquinolines through halopalladation cyclization. researchgate.net |

| Multicomponent Reactions (MCRs) | High atom economy, molecular complexity in a single step. | Identifying suitable starting materials and a catalyst that promotes the entire cascade. | MCRs are a versatile strategy for building diverse quinoline scaffolds. rsc.org |

Exploration of Underutilized Reactivity Pathways

The primary point of reactivity in this compound, beyond the quinoline ring itself, is the α-bromoketone moiety. This functional group is a versatile electrophilic handle for a wide array of chemical transformations, many of which remain underexplored for this specific scaffold.

Future research should systematically investigate its reaction with various nucleophiles. For example, S-alkylation with thiols, such as 1-substituted-1H-tetrazole-5-thiols, has been demonstrated for other α-bromoketones to produce compounds with potential biological activity. researchgate.netsemanticscholar.org Similar reactions with amines, alcohols, and carbanions could lead to a diverse library of new 2-phenylquinoline derivatives.

Other potential, yet underutilized, pathways include:

Hantzsch-type reactions: Reacting the α-bromoketone with a thioamide to form a thiazole (B1198619) ring, yielding novel thiazolo[3,2-a]quinoline architectures.

Favorskii rearrangement: Base-induced rearrangement to form quinolinyl ester derivatives, providing access to a different class of compounds.

Reaction with 1,2-dinucleophiles: Condensation with reagents like o-phenylenediamine (B120857) to construct fused diazepine (B8756704) or quinoxaline (B1680401) rings, significantly increasing molecular complexity.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding synthetic efforts and accelerating the discovery process. nih.govuss.cl For this compound, advanced computational modeling is an untapped resource.

Future research can employ methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to:

Predict Reactivity: Calculate molecular electrostatic potential (MEP) maps to identify the most electrophilic and nucleophilic sites, guiding the exploration of reactivity pathways. nih.gov

Simulate Spectroscopic Data: Calculate NMR and IR spectra to aid in the characterization of new derivatives synthesized from the parent compound. uss.cl

Design for Biological Activity: Use molecular docking to simulate the binding of the compound and its potential derivatives to biological targets. tandfonline.comnih.gov Given that 2-phenylquinoline derivatives are known inhibitors of the S. aureus NorA efflux pump, computational studies could predict which modifications to the bromo-ketone moiety would enhance this activity. nih.gov

Table 2: Applicable Computational Modeling Techniques

| Technique | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation and geometry optimization. | Optimized molecular geometry, NMR/IR spectra, frontier molecular orbitals (HOMO/LUMO), MEP. nih.govuss.cl |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in a biological environment. | Conformational stability, interaction with solvent, binding energy with protein targets. nih.gov |

| Molecular Docking | Predicting the preferred orientation of the molecule when bound to a receptor. | Binding affinity scores, key intermolecular interactions (hydrogen bonds, π-π stacking). nih.govtandfonline.com |

Synthesis of Complex Architectures Incorporating the Quinoline-Bromoketone Moiety

The title compound is an ideal starting point for the synthesis of larger, more complex molecular architectures. Its bifunctional nature—a stable heterocyclic core and a reactive side chain—allows for its use as a scaffold upon which to build.

Future synthetic campaigns could focus on using the bromo-ketone as an anchor point to append other molecular fragments. For example, it could be used in transition-metal-catalyzed cross-coupling reactions or as an initiator for polymerization. A particularly promising avenue is the use of this compound in the synthesis of fused polycyclic systems. As discussed in section 7.2, reactions that form new rings fused to the quinoline or involving the side chain (e.g., creating thiazole or imidazole (B134444) rings) would generate novel heterocyclic systems with potential applications in materials science and medicinal chemistry. researchgate.netingentaconnect.com

Investigation of Emerging Academic Applications

The 2-phenylquinoline core is associated with a variety of biological activities, suggesting that this compound could serve as a key intermediate for developing new therapeutic agents. nih.gov

Future investigations should explore its potential in several emerging areas:

Antimicrobial Agents: The 2-phenylquinoline scaffold is a known efflux pump inhibitor (EPI) in bacteria like Staphylococcus aureus, which can reverse multidrug resistance. nih.gov The bromoacetyl group provides a convenient site for modification to optimize EPI activity.

Neuroprotective Agents: Various quinoline derivatives have been investigated as multifunctional agents for Alzheimer's disease, acting as acetylcholinesterase inhibitors or metal chelators. tandfonline.comnih.gov The title compound could be a precursor for a new class of such agents.

Anticancer Research: Many quinoline-based compounds exhibit anticancer properties. ikm.org.my The reactivity of the α-bromoketone allows for its conjugation to other pharmacophores or targeting ligands to create novel anticancer candidates.

By systematically exploring these research directions, the scientific community can fully leverage the synthetic versatility and potential utility of this compound as a valuable building block in modern chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.